1-(3-(Piperidin-1-yl)phenyl)ethanone
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Overview
Description
1-(3-(Piperidin-1-yl)phenyl)ethanone is an organic compound with the molecular formula C13H17NO. It is a derivative of phenyl ethanone, where the phenyl ring is substituted with a piperidin-1-yl group at the meta position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-(Piperidin-1-yl)phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-bromophenyl ethanone with piperidine in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Piperidin-1-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl ethanone derivatives.
Scientific Research Applications
1-(3-(Piperidin-1-yl)phenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(3-(Piperidin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The piperidin-1-yl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(piperidin-1-yl)ethanone: Similar structure but with a different substitution pattern.
2-Phenyl-1-(piperidin-1-yl)ethanone: Another isomer with different chemical properties
Uniqueness
1-(3-(Piperidin-1-yl)phenyl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable in the synthesis of specialized compounds and in targeted research applications .
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(3-piperidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C13H17NO/c1-11(15)12-6-5-7-13(10-12)14-8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3 |
InChI Key |
WFQGAPQBLBCFNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
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